molecular formula C18H17NO2 B7847390 5-methoxy-1-(2-methylbenzyl)-1H-indole-3-carbaldehyde

5-methoxy-1-(2-methylbenzyl)-1H-indole-3-carbaldehyde

Cat. No.: B7847390
M. Wt: 279.3 g/mol
InChI Key: YAUUXVRCVBBKMT-UHFFFAOYSA-N
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Description

5-Methoxy-1-(2-methylbenzyl)-1H-indole-3-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a methoxy group at the 5-position, a 2-methylbenzyl group at the 1-position, and a carbaldehyde group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-(2-methylbenzyl)-1H-indole-3-carbaldehyde typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and 2-methylbenzyl chloride.

    Alkylation: The 5-methoxyindole undergoes alkylation with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate to form 5-methoxy-1-(2-methylbenzyl)-1H-indole.

    Formylation: The resulting compound is then subjected to formylation using reagents like Vilsmeier-Haack reagent (a combination of DMF and POCl3) to introduce the carbaldehyde group at the 3-position, yielding this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1-(2-methylbenzyl)-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

    Oxidation: 5-methoxy-1-(2-methylbenzyl)-1H-indole-3-carboxylic acid.

    Reduction: 5-methoxy-1-(2-methylbenzyl)-1H-indole-3-methanol.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Methoxy-1-(2-methylbenzyl)-1H-indole-3-carbaldehyde has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives and heterocyclic compounds.

    Biology: Indole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound may be studied for similar activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-methoxy-1-(2-methylbenzyl)-1H-indole-3-carbaldehyde would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The methoxy and carbaldehyde groups may enhance binding affinity and specificity to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methoxyindole: Lacks the 2-methylbenzyl and carbaldehyde groups, making it less complex.

    1-Benzyl-1H-indole-3-carbaldehyde: Lacks the methoxy group, which may affect its biological activity.

    5-Methoxy-1H-indole-3-carbaldehyde: Lacks the 2-methylbenzyl group, which may influence its chemical reactivity and biological properties.

Uniqueness

5-Methoxy-1-(2-methylbenzyl)-1H-indole-3-carbaldehyde is unique due to the presence of all three functional groups (methoxy, 2-methylbenzyl, and carbaldehyde) on the indole ring. This combination of groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-methoxy-1-[(2-methylphenyl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13-5-3-4-6-14(13)10-19-11-15(12-20)17-9-16(21-2)7-8-18(17)19/h3-9,11-12H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUUXVRCVBBKMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=C(C3=C2C=CC(=C3)OC)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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